molecular formula C20H28O3 B1244784 saurufuran B

saurufuran B

Cat. No. B1244784
M. Wt: 316.4 g/mol
InChI Key: BMGJSWCTAGIXJL-NIAATNHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

saurufuran B is a natural product found in Saururus chinensis with data available.

Scientific Research Applications

Activation of Peroxisome Proliferator-Activated Receptor Gamma

Saurufuran B, derived from the root of Saururus chinensis, has been studied for its effects on activating peroxisome proliferator-activated receptor gamma (PPARgamma). Although it activates PPARgamma, its effectiveness is relatively weak compared to saurufuran A, with an EC(50) value of >100 microM, indicating limited potential in this area (Hwang et al., 2002).

properties

Product Name

saurufuran B

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(2E,6E,10E)-2,6,10-trimethyl-12-(3-methylfuran-2-yl)dodeca-2,6,10-trienoic acid

InChI

InChI=1S/C20H28O3/c1-15(9-6-10-18(4)20(21)22)7-5-8-16(2)11-12-19-17(3)13-14-23-19/h7,10-11,13-14H,5-6,8-9,12H2,1-4H3,(H,21,22)/b15-7+,16-11+,18-10+

InChI Key

BMGJSWCTAGIXJL-NIAATNHFSA-N

Isomeric SMILES

CC1=C(OC=C1)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C(=O)O

Canonical SMILES

CC1=C(OC=C1)CC=C(C)CCC=C(C)CCC=C(C)C(=O)O

synonyms

saurufuran B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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